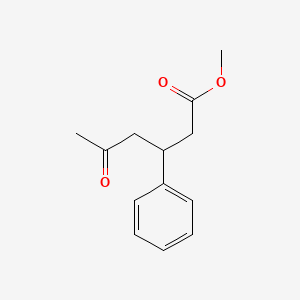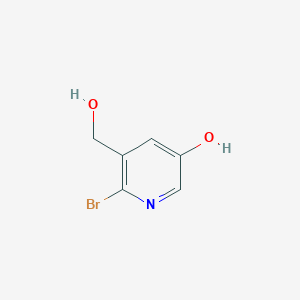
6-Bromo-5-(hydroxymethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom and a hydroxymethyl group attached to a pyridine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-5-(hydroxymethyl)pyridin-3-ol involves the bromination of pyridine derivatives. For example, 5-bromo-pyridine-3-carbaldehyde can be reduced using sodium borohydride in methanol at 0°C for one hour . This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and reduction reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-(hydroxymethyl)pyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the bromine atom can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-5-(hydroxymethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable in drug discovery and development.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridine-3-methanol: This compound is structurally similar but lacks the hydroxyl group on the pyridine ring.
6-Brompyridin-3-ol: Another similar compound, differing by the absence of the hydroxymethyl group.
Uniqueness
6-Bromo-5-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H6BrNO2 |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
6-bromo-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2 |
Clé InChI |
SFZHUMJGFDMILB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CO)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


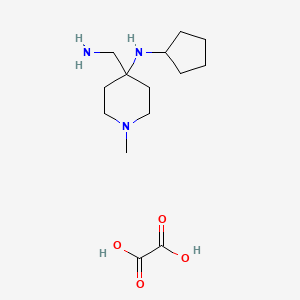




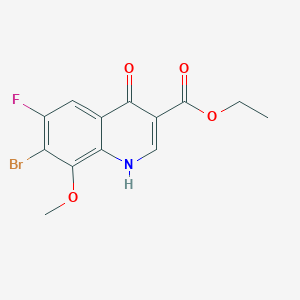
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
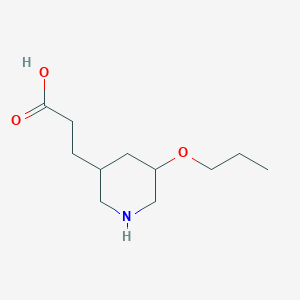
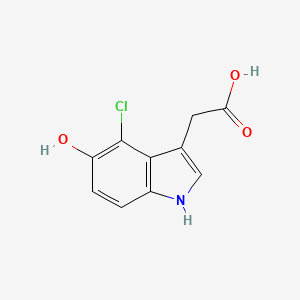
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
